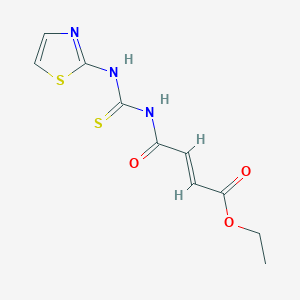
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide is an organic compound known for its diverse applications in scientific research and industrial processes. This compound features a complex structure that integrates multiple functional groups, providing unique reactivity and interaction profiles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the primary methods to synthesize N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide involves the condensation of 2-methylbenzoic acid with 4-(thiophen-3-yl)phenylethanol under dehydrating conditions. Catalysts like sulfuric acid or p-toluenesulfonic acid are often used to facilitate this reaction, ensuring high yield and purity.
Industrial Production Methods: For industrial-scale production, the compound is often prepared through optimized protocols involving continuous flow reactors. These reactors allow for precise control of temperature, pressure, and reaction time, resulting in efficient synthesis with minimal by-products. Solvent-free or green chemistry approaches may also be employed to enhance sustainability and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide is capable of undergoing a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to convert hydroxyl groups into carbonyl groups.
Reduction: Sodium borohydride or lithium aluminium hydride are often utilized to reduce the compound's carbonyl functionalities to alcohols.
Substitution: Halogenation reactions using reagents like phosphorus tribromide can introduce halogen atoms into the aromatic ring, making the compound more reactive for further functionalization.
Major Products: Depending on the type of reaction, the major products formed include hydroxylated derivatives, halogenated compounds, and reduced forms of the original molecule. These products can be further explored for various applications in different fields.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide serves as a versatile intermediate in the synthesis of more complex molecules. It is used in the development of novel organic compounds and materials.
Biology: The compound's bioactive nature makes it useful in biological research. It can act as a ligand in protein binding studies or as a precursor for synthesizing bioactive molecules with potential therapeutic properties.
Medicine: In the medical field, derivatives of this compound are explored for their potential as pharmaceutical agents. Their unique chemical structure allows for the development of drugs targeting specific molecular pathways, including anti-inflammatory and anti-cancer therapies.
Industry: Industrially, this compound is employed in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable component in the manufacturing of advanced polymers and coatings.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biological pathways, leading to desired therapeutic outcomes. For instance, its structure allows it to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and associated symptoms.
Comparaison Avec Des Composés Similaires
N-(2-hydroxy-2-phenylethyl)benzamide
2-(4-(Thiophen-3-yl)phenyl)ethanol
2-methylbenzoic acid derivatives
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-14-4-2-3-5-18(14)20(23)21-12-19(22)16-8-6-15(7-9-16)17-10-11-24-13-17/h2-11,13,19,22H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDXRTQSTMPOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2924564.png)
![1-Ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2924565.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2924571.png)

![tert-butyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate](/img/structure/B2924574.png)
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2924575.png)
![2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2924579.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924581.png)


![4-(4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine](/img/structure/B2924585.png)
